molecular formula C14H14ClN3O B5301426 1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea

1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea

Cat. No.: B5301426
M. Wt: 275.73 g/mol
InChI Key: RCVHPWZNDHHQRE-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol . This compound is characterized by the presence of a chloropyridinyl group and an ethylphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea typically involves the reaction of 5-chloropyridine-2-amine with 4-ethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloropyridinyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea can be compared with other similar compounds, such as:

    1-(5-Chloropyridin-2-yl)-3-phenylurea: Lacks the ethyl group on the phenyl ring, which may affect its chemical properties and biological activities.

    1-(5-Chloropyridin-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.

    1-(5-Chloropyridin-2-yl)-3-(4-isopropylphenyl)urea: Features an isopropyl group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-2-10-3-6-12(7-4-10)17-14(19)18-13-8-5-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVHPWZNDHHQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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